molecular formula C44H43N3O9 B1662680 E6 berbamine

E6 berbamine

Cat. No.: B1662680
M. Wt: 757.8 g/mol
InChI Key: PUAVTDKYTXNVBU-OIDHKYIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

E6 Berbamine, also known as berbamine p-nitrobenzoate, is a potent calmodulin antagonist. It is a bis-benzylisoquinoline alkaloid derived from the plant Berberis amurensis. This compound has shown significant pharmacological activities, including anti-leukemia and antiviral properties .

Biochemical Analysis

Biochemical Properties

E6 Berbamine plays a significant role in biochemical reactions by inhibiting calmodulin-dependent enzymes. It interacts with myosin light chain kinase (MLCK) and phosphodiesterase 1A (PDE1A), inhibiting their activities with IC50 values of 8 µM and 0.53 µM, respectively . These interactions disrupt the normal function of calmodulin, leading to altered cellular processes. Additionally, this compound has been shown to inhibit P-glycoprotein activity in endothelial cells, affecting the transport of various substances across the blood-brain barrier .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to inhibit the proliferation of human myeloma cells by inducing G1 phase arrest and promoting apoptosis . This compound also affects cell signaling pathways, such as the nuclear factor κB (NF-κB) pathway, by up-regulating A20 and down-regulating IKKα and p-IκBα, leading to decreased expression of downstream targets like cyclinD1 and Bcl-xL . Furthermore, this compound has demonstrated protective effects against aminoglycoside-induced hair cell death by blocking the mechanotransduction channel, reducing aminoglycoside entry into hair cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with calmodulin and subsequent inhibition of calmodulin-dependent enzymes. By binding to calmodulin, this compound disrupts the normal function of enzymes like MLCK and PDE1A, leading to altered cellular processes . Additionally, this compound inhibits the NF-κB signaling pathway by up-regulating A20 and down-regulating IKKα and p-IκBα, resulting in decreased expression of downstream targets . This inhibition of NF-κB signaling contributes to the anti-proliferative and pro-apoptotic effects of this compound on myeloma cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at -20°C under desiccating conditions and can be used for up to 12 months . In vitro studies have shown that this compound maintains its inhibitory effects on calmodulin-dependent enzymes and cell proliferation over extended periods. Long-term exposure to this compound has been associated with sustained inhibition of cell growth and induction of apoptosis in myeloma cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits dose-dependent inhibition of tumor growth in various cancer models . At higher doses, this compound has been associated with increased toxicity and adverse effects, such as weight loss and organ damage . At therapeutic doses, this compound demonstrates significant anti-tumor activity without causing severe toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with calmodulin-dependent enzymes. By inhibiting MLCK and PDE1A, this compound affects the regulation of calcium signaling and cyclic nucleotide metabolism . These interactions can lead to changes in metabolic flux and metabolite levels, impacting cellular processes such as muscle contraction and signal transduction .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It has been shown to inhibit P-glycoprotein activity, affecting the transport of substances across the blood-brain barrier . Additionally, this compound’s cell-permeable nature allows it to effectively reach intracellular targets, such as calmodulin and its dependent enzymes .

Subcellular Localization

This compound’s subcellular localization is primarily determined by its interactions with calmodulin and other binding proteins. It has been observed to localize in the cytoplasm, where it interacts with calmodulin-dependent enzymes . The compound’s ability to inhibit calmodulin activity and disrupt enzyme function is crucial for its biochemical and cellular effects.

Preparation Methods

E6 Berbamine can be synthesized through various synthetic routes. One common method involves the reaction of berbamine with p-nitrobenzoic acid under specific conditions to form berbamine p-nitrobenzoate. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) or ethanol and is carried out at room temperature . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

E6 Berbamine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium hydroxide or ammonia.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Properties

IUPAC Name

[(1S,14R)-20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-yl] 4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H43N3O9/c1-45-18-16-29-23-37(51-3)39-25-33(29)34(45)20-26-6-13-32(14-7-26)54-38-22-27(8-15-36(38)56-44(48)28-9-11-31(12-10-28)47(49)50)21-35-41-30(17-19-46(35)2)24-40(52-4)42(53-5)43(41)55-39/h6-15,22-25,34-35H,16-21H2,1-5H3/t34-,35+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUAVTDKYTXNVBU-OIDHKYIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC(=O)C8=CC=C(C=C8)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC(=O)C8=CC=C(C=C8)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H43N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

757.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism by which E6 berbamine protects hair cells from aminoglycoside-induced damage?

A: this compound, a bisbenzylisoquinoline derivative, has been shown to protect hair cells from damage caused by aminoglycoside antibiotics. Research suggests that this protection stems from this compound's ability to reduce the uptake of aminoglycosides into the hair cells []. This reduced uptake helps preserve hair cell function, even during and after exposure to the antibiotic [].

Q2: Does this compound's protective effect on hair cells impact the efficacy of aminoglycoside antibiotics?

A: Importantly, studies indicate that this compound does not compromise the effectiveness of aminoglycoside antibiotics while offering hair cell protection []. This finding suggests that this compound holds promise as a potential therapeutic agent to mitigate the ototoxic side effects of these essential antibiotics.

Q3: What is the structural difference between this compound and other bisbenzylisoquinoline derivatives, and how do these differences affect their activity on nicotinic acetylcholine receptors (nAChRs)?

A: this compound, tetrandrine, and hernandezine are all bisbenzylisoquinoline derivatives that have been studied for their effects on nAChRs. While the exact structural differences and their impact on nAChR activity would require a detailed analysis of their molecular structures, research indicates varying inhibitory effects on different nAChR subtypes []. For instance, this compound completely inhibited the alpha3*nAChR but only partially inhibited the alpha7-nAChR []. In contrast, tetrandrine and hernandezine inhibited both receptors, displaying selectivity for the alpha7-nAChR []. These findings highlight the importance of structural variations within this class of compounds and their potential to influence activity and selectivity for specific nAChR subtypes.

Q4: Besides its potential otoprotective effects, are there other cellular processes where this compound has shown activity?

A: Yes, research suggests that this compound influences store-operated Ca2+ entry (SOC) in bovine adrenocortical fasciculata cells []. It appears to exert this effect by modulating the integrity of the actin-network within these cells, a process that involves calcium/calmodulin-dependent myosin-light chain kinase [].

Q5: What are the implications of identifying natural compounds like this compound that can protect against aminoglycoside-induced hair cell damage?

A: The discovery of this compound and other bisbenzylisoquinoline derivatives as potential otoprotectants represents a significant step towards developing therapies for preventing hearing loss, particularly in individuals requiring aminoglycoside treatment []. This finding could lead to novel treatment options for patients at risk of aminoglycoside-induced ototoxicity, improving their quality of life and potentially reducing the burden of hearing loss globally.

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